6-O-tritil-α-D-glucopiranósido de 4-nitrofenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

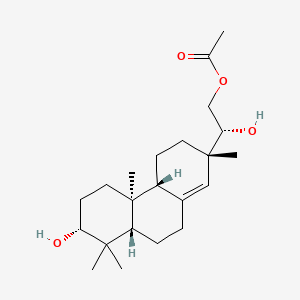

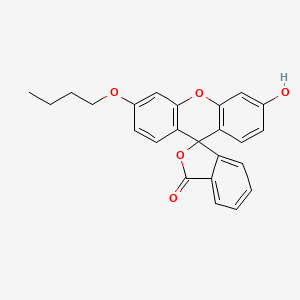

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is a chemical compound with the molecular formula C31H29NO8 and a molecular weight of 543.56 g/mol . This compound is primarily used in proteomics research and enzymatic assays due to its trityl-protected sugar moiety . It is known for its high-quality performance in various enzymatic assays, making it a valuable substrate for investigating alpha-D-glucopyranoside-specific enzymes .

Aplicaciones Científicas De Investigación

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is alfa-D-glucosidase , an enzyme that plays a crucial role in the breakdown of complex carbohydrates . It also interacts with glucansucrases and yeast alfa-D-glucosidase , and serves as a substrate for lysosomal alfa-glucosidase and maltase-glucoamylase .

Mode of Action

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside acts as a chromogenic substrate for alfa-D-glucosidase . This means that it changes color when it is cleaved by the enzyme, making it useful for studying the enzyme’s activity .

Biochemical Pathways

The compound is involved in the glycosidase pathway . When cleaved by glycosidases, it is converted into a yellow-colored product . This indicates that the enzyme is active and functioning properly.

Result of Action

The cleavage of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside by glycosidases results in the production of a yellow-colored product . This color change can be used to monitor the activity of the enzymes it targets, providing valuable information about their function and potential roles in disease processes.

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product . It has emerged as a prominent substrate in enzymatic reactions, propelling biochemical studies and unraveling intricate biological phenomena.

Cellular Effects

As a substrate for glycosidases, it is likely involved in various cellular processes related to carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its role as a substrate for glycosidases . Glycosidases are enzymes that cleave glycosidic bonds in complex sugars. Upon cleavage by glycosidases, 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is converted into a yellow-colored product .

Metabolic Pathways

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is involved in the metabolic pathway of glycosidases Glycosidases are enzymes that cleave glycosidic bonds in complex sugars

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The trityl group is commonly used as a protecting group for the hydroxyl groups due to its stability under various reaction conditions .

Protection of Hydroxyl Groups: The hydroxyl groups of a-D-glucopyranoside are protected using trityl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in subsequent reactions.

Introduction of Nitrophenyl Group: The protected glucopyranoside is then reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside.

Industrial Production Methods

Industrial production methods for 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the trityl protecting group, yielding 4-nitrophenyl a-D-glucopyranoside.

Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trityl group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Hydrolysis: 4-Nitrophenyl a-D-glucopyranoside.

Oxidation: Nitroso or nitro derivatives of the nitrophenyl group.

Reduction: Amino derivatives of the nitrophenyl group.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl alpha-D-glucopyranoside: Similar to 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside but lacks the trityl protecting group.

4-Nitrophenyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-glucopyranoside: Contains additional acetyl protecting groups on the hydroxyl groups.

Uniqueness

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is unique due to its trityl-protected sugar moiety, which provides stability and specificity in enzymatic assays. This protection allows for precise investigation of alpha-D-glucopyranoside-specific enzymes, making it a valuable substrate in proteomics research .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKQPASBOHHIN-RLXMVLCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] methyl phosphate](/img/structure/B562089.png)

![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)